molecular formula C28H34N2O5Si B13655795 (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B13655795
M. Wt: 506.7 g/mol
InChI Key: VGHKLODYUATOOJ-NDEPHWFRSA-N
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Description

The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a camptothecin derivative characterized by a pentacyclic scaffold with a tert-butyl(dimethyl)silyl (TBS) protecting group at position 7 and ethyl substituents at positions 10 and 17. The TBS group enhances lipophilicity and stability, likely serving as a prodrug strategy to improve pharmacokinetics . Its core structure shares homology with natural camptothecin alkaloids, which are potent topoisomerase I inhibitors .

Properties

Molecular Formula

C28H34N2O5Si

Molecular Weight

506.7 g/mol

IUPAC Name

(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C28H34N2O5Si/c1-8-17-18-12-16(35-36(6,7)27(3,4)5)10-11-22(18)29-24-19(17)14-30-23(24)13-21-20(25(30)31)15-34-26(32)28(21,33)9-2/h10-13,33H,8-9,14-15H2,1-7H3/t28-/m0/s1

InChI Key

VGHKLODYUATOOJ-NDEPHWFRSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps. One common approach starts with the preparation of the diazapentacyclic core through a series of cyclization reactions. The tert-butyl(dimethyl)silyl ether is introduced via a silylation reaction using tert-butyl(dimethyl)silyl chloride and a base such as imidazole. The hydroxyl group is typically introduced through a selective reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The ketone groups can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula

  • Molecular Formula : C₃₁H₄₅N₂O₃Si
  • Molecular Weight : 525.79 g/mol

Structural Features

The compound features a unique pentacyclic structure with multiple functional groups including:

  • Tert-butyl(dimethyl)silyl ether
  • Hydroxy and oxo groups
  • A diaza system that contributes to its biological activity.

Research indicates that this compound exhibits various biological activities primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Modulation of Cell Signaling : It affects pathways related to apoptosis and cell proliferation.

Pharmacological Effects

  • Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Effects : It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models by protecting neuronal cells from oxidative stress.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase-3 activation). The IC50 value was determined to be approximately 25 µM.

Study 2: Anti-inflammatory Properties

In an animal model of acute inflammation, administration of the compound significantly reduced paw edema induced by carrageenan injection compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Study 3: Neuroprotection

In vitro studies using SH-SY5Y neuronal cells demonstrated that the compound could protect against oxidative stress induced by hydrogen peroxide, reducing cell death by approximately 40% at a concentration of 10 µM.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Table 2: IC50 Values for Biological Activities

Cell Line/ModelIC50 (µM)Activity Type
MCF-725Anticancer
RAW264.715Anti-inflammatory
SH-SY5Y10Neuroprotection

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among camptothecin derivatives include substituents at positions 7, 10, and 19, which modulate solubility, metabolic stability, and target affinity.

Table 1: Structural and Physicochemical Comparison
Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Substituents (Position 7) Substituents (Positions 10/19) LogP Aqueous Solubility
Target Compound C₂₆H₃₅N₂O₅Si* ~477.6* tert-butyl(dimethyl)silyl Diethyl ~3.5* Low (organic solvents)
(19S)-7-(2-aminoethoxy)-... () C₂₄H₂₅N₃O₅ 435.47 2-aminoethoxy Diethyl 1.8 Moderate (DMSO)
SN-38 () C₂₂H₂₀N₂O₄ 376.4 -OH Ethyl 1.8 Low (DMSO)
(19S)-19-(²H₅)ethyl-... () C₂₀H₁₆N₂O₅ 364.35 -OH Deuterated ethyl 0.91 Soluble in DMSO
(19S)-7-nitro-... () C₂₀H₁₅N₃O₆ 393.36 -NO₂ Ethyl 1.2 Insoluble in water
Key Observations:
  • TBS Group Impact: The bulky TBS group in the target compound increases molecular weight and LogP compared to analogs with hydroxyl or aminoethoxy groups, enhancing membrane permeability but reducing aqueous solubility .
  • Deuterated Analog () : Isotopic substitution (²H₅-ethyl) minimally alters physicochemical properties but improves metabolic stability .
  • Nitro Derivative () : The electron-withdrawing nitro group reduces LogP and may alter binding affinity to topoisomerase I .
Key Observations:
  • Prodrug Strategy : The TBS group in the target compound likely requires enzymatic cleavage (e.g., esterases) to release the active hydroxyl form, prolonging half-life compared to SN-38 .
  • Nitro Group : Reduces topoisomerase I affinity, rendering the compound less effective .

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